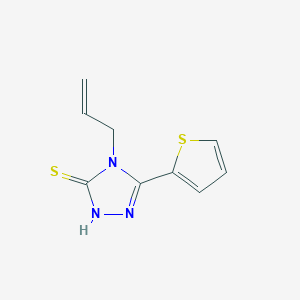

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

説明

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an allyl group, a thiophene ring, and a thiol group attached to the triazole ring. It has the molecular formula C9H9N3S2 and a molecular weight of 223.32 g/mol

作用機序

Target of Action

Related compounds such as 1,2,4-triazole derivatives have been reported to exhibit kinase inhibition .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

Related compounds such as 1,2,4-triazole derivatives have been associated with various biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .

Pharmacokinetics

Related compounds such as chalcones have shown good pharmacokinetic properties as assessed by admet .

Action Environment

It’s known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative . The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent, with the addition of a catalyst such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown that derivatives of 1,2,4-triazole compounds, including 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, have been effective against various bacterial strains. For example, studies have demonstrated that certain triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial potential of triazole derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as therapeutic agents .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 4-Allyl-5-thien-2-yl-4H-triazole-3-thiol | 32 | 16 |

| Other Derivative A | 16 | 8 |

| Other Derivative B | 64 | 32 |

Antioxidant Properties

Additionally, compounds derived from triazoles have shown promising antioxidant activities. For instance, the antioxidant capacity was evaluated using DPPH and ABTS assays, with some derivatives demonstrating IC50 values comparable to standard antioxidants like ascorbic acid .

Agricultural Applications

Fungicides

The antifungal properties of 1,2,4-triazole derivatives make them suitable candidates for agricultural fungicides. Their mechanism typically involves inhibiting fungal cytochrome P450 enzymes, which are crucial for fungal growth and reproduction. The introduction of sulfur-containing groups in triazole structures enhances their efficacy against a range of plant pathogens .

Case Study: Field Trials

Field trials conducted with formulations containing triazole derivatives showed significant reductions in fungal infections in crops such as wheat and corn. The treated plants exhibited improved yield and health compared to untreated controls.

Materials Science

Corrosion Inhibitors

Research indicates that this compound can serve as an effective corrosion inhibitor for metals in acidic environments. The compound forms a protective layer on metal surfaces, preventing oxidation and degradation .

Case Study: Electrochemical Studies

Electrochemical impedance spectroscopy (EIS) tests revealed that the presence of this triazole derivative significantly reduced corrosion rates of carbon steel in acidic solutions. The protective efficiency reached up to 90% at optimal concentrations.

類似化合物との比較

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-allyl-5-(4,5-dimethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the allyl group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in medicinal chemistry and materials science .

生物活性

4-Allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its efficacy against various pathogens.

The molecular formula of this compound is , with a molecular weight of 223.32 g/mol. The compound features a triazole ring substituted with an allyl group and a thienyl moiety, which are critical for its biological activity.

Synthesis Methods

Recent studies have demonstrated various synthetic routes for this compound. For instance, ultrasound-assisted synthesis has been shown to enhance yields significantly compared to conventional methods . The synthesis typically involves coupling reactions using electrophiles under controlled conditions.

Antifungal Activity

- Mechanism of Action : The triazole core is known for its ability to inhibit cytochrome P450 enzymes in fungi, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis . This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity.

- Efficacy Against Fungal Strains : In vitro studies have shown that derivatives of triazoles exhibit significant antifungal activity against various strains. For example, compounds with electron-donating groups have demonstrated enhanced antifungal potency .

- Case Study : A study evaluating several triazole derivatives found that compounds similar to 4-allyl-5-thien-2-yltriazoles exhibited IC50 values ranging from 13 µg/mL to over 28 µg/mL against HepG2 liver cancer cells, indicating potential cross-reactivity with fungal cells as well .

Antibacterial Activity

- Broad Spectrum : Triazoles have also shown antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary screening indicated that compounds based on the triazole scaffold can inhibit bacterial growth effectively .

- Case Study : In a recent study on Schiff bases derived from triazoles, several compounds exhibited IC50 values against Staphylococcus aureus and Pseudomonas aeruginosa ranging from 22 µg/mL to 33 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 4-allyl-5-thien-2-yltriazoles can be significantly influenced by the nature of substituents on the triazole ring:

- Electron-donating groups (e.g., methyl groups) enhance anti-proliferative activity.

- Electron-withdrawing groups (e.g., bromo groups) tend to reduce potency .

Summary Table of Biological Activities

特性

IUPAC Name |

4-prop-2-enyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFGYLPKWBDFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351651 | |

| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187795-50-2 | |

| Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。